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Compound of Interest

Compound Name:
2-(2-Chlorophenyl)piperidine

hydrochloride

CAS No.: 1177348-56-9

Cat. No.: B1645076

Get Quote

Executive Summary & Structural Divergence[1]
The primary analytical challenge lies in the structural isomorphism often found in "designer"

dissociatives. However, Ketamine and 2-(2-Chlorophenyl)piperidine (2-CPP) belong to

chemically distinct classes.[1] Ketamine is an arylcyclohexylamine, characterized by a ketone

group and an N-methyl substitution. 2-CPP is an arylpiperidine, lacking the ketone functionality

and the exocyclic amine chain.[1]

This structural divergence dictates their fragmentation pathways and spectroscopic footprints.

[1]
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Feature Ketamine
2-(2-
Chlorophenyl)piperidine
(2-CPP)

IUPAC Name

2-(2-chlorophenyl)-2-

(methylamino)cyclohexan-1-

one

2-(2-chlorophenyl)piperidine

Formula

Mol.[1] Weight 237.72 g/mol 195.69 g/mol

Core Scaffold Cyclohexanone ring Piperidine ring

Key Functional Group
Ketone (C=O), Secondary

Amine (N-Me)

Secondary Amine (Cyclic), No

Ketone

CAS No. 6740-88-1 (Base) 1177348-56-9 (HCl)

pKa (approx) 7.5
~9.0 - 9.5 (Typical for

piperidines)

Mass Spectrometry Signatures (GC-MS)
Differentiation via Gas Chromatography-Mass Spectrometry (GC-MS) is definitive due to the

significant molecular weight difference and distinct fragmentation mechanisms.[1]

Ketamine Signatures[1]
Molecular Ion (

): m/z 237 (often weak).[1]

Base Peak:m/z 180.[1]

Mechanism: Ketamine undergoes

-cleavage adjacent to the amine, followed by the loss of the methyl radical or rearrangement.
[1] The signature loss of the cyclopropyl/carbonyl moiety is characteristic.[1]

Secondary Ions: m/z 209 (loss of CO), m/z 152.[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://accelachem.com/cn/productlist_page_145.html?catalogid=83
https://accelachem.com/cn/productlist_page_145.html?catalogid=83
https://accelachem.com/cn/productlist_page_145.html?catalogid=83
https://accelachem.com/cn/productlist_page_145.html?catalogid=83
https://accelachem.com/cn/productlist_page_145.html?catalogid=83
https://accelachem.com/cn/productlist_page_145.html?catalogid=83
https://accelachem.com/cn/productlist_page_145.html?catalogid=83
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1645076?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-(2-Chlorophenyl)piperidine (2-CPP) Signatures[1]
Molecular Ion (

): m/z 195 (moderate intensity).[1]

Base Peak:m/z 84 (Predicted).[1]

Mechanism: 2-substituted piperidines typically undergo

-cleavage of the ring-substituent bond.[1] The formation of the tetrahydropyridinium ion (

) at m/z 84 is the dominant "fingerprint" for the piperidine core.[1]

Secondary Ions: m/z 160 (Loss of Cl), m/z 112 (Chlorophenyl cation).[1]

Visualization: Fragmentation Pathways[1]
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Figure 1: Comparative fragmentation pathways. Note the distinct base peaks (180 for Ketamine

vs. 84 for 2-CPP).[1]

Spectroscopic Differentiation (FTIR & NMR)[1]
When MS is unavailable or for rapid screening of bulk powders, Fourier Transform Infrared

Spectroscopy (FTIR) provides the "smoking gun" evidence: the carbonyl group.[1]
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FTIR Analysis[1]
Ketamine: Exhibits a strong, sharp absorption band at 1700–1725 cm⁻¹ corresponding to the

carbonyl (C=O) stretching vibration of the cyclohexanone ring.[1]

2-CPP:Absence of the carbonyl peak. The spectrum is dominated by C-H stretches (2800–

3000 cm⁻¹) and the N-H deformation of the piperidine ring (~3300 cm⁻¹ broad, if free base;

sharper if HCl salt).[1]

H-NMR (Proton NMR)[1]
Ketamine:

N-Methyl Singlet: A sharp singlet integrating to 3H around

2.1–2.3 ppm.[1]

Cyclohexanone Protons: Complex multiplets between

1.6–3.2 ppm.[1]

2-CPP:

Missing Singlet: No N-methyl peak is present.[1]

Piperidine Ring: Multiplets typical of a piperidine ring (

1.2–3.5 ppm), with the methine proton at the C2 position (benzylic) shifting downfield (

~3.5–4.0 ppm).[1]

Experimental Protocol: Step-by-Step Differentiation
This protocol is designed for the identification of unknown white powders suspected to be

dissociatives.[1]

Reagents & Equipment[1]
Solvent: Methanol (LC-MS grade).[1]
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Instrument: GC-MS (EI mode, 70 eV).[1]

Column: DB-5MS or equivalent (30m x 0.25mm).[1]

Workflow
Sample Preparation: Dissolve 1 mg of sample in 1 mL Methanol. Vortex for 30 seconds.[1]

GC Parameters:

Injector: 250°C, Split 20:1.[1]

Oven: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

Data Acquisition: Scan range m/z 40–350.

Analysis Logic (Self-Validating):

Check 1: Is the Retention Time (RT) consistent with Ketamine standard?

Check 2: Does the Molecular Ion (

) match 237?

Check 3: Is the Base Peak 180?

Decision: If

is 195 and Base Peak is 84, the sample is 2-CPP, not Ketamine.[1]

Analytical Decision Tree
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Figure 2: Analytical workflow for differentiating Ketamine from 2-CPP.

Biological & Contextual Relevance[1][2][3]
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Understanding why these two compounds might be compared is crucial for the researcher.

Synthesis Precursors & Impurities: 2-CPP is not a direct metabolite of Ketamine (which

metabolizes to Norketamine via N-demethylation).[1] However, it represents a "stripped"

pharmacophore—retaining the chlorophenyl ring and a cyclic amine but lacking the

oxygenation. It may appear in the synthesis of other arylpiperidine dissociatives or as a

specific impurity in non-standard synthesis routes attempting to utilize piperidine precursors

[1].[1]

Pharmacophore Overlap: Both compounds target the NMDA receptor, but their binding

affinities differ.[1] Ketamine's cyclohexanone ring locks the conformation for optimal channel

blocking.[1] The piperidine ring of 2-CPP allows for more conformational flexibility, potentially

altering its potency and safety profile compared to Ketamine [2].[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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